7-ethyl-1H-indole-3-carboxylic acid
Overview
Description
7-ethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological properties . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Indole-3-carboxylic acid is a light beige crystalline powder (recrystallized from acetate-petroleum ether). It is soluble in ethanol, ether, acetate, and insoluble in boiling water, benzene, and petroleum ether .Scientific Research Applications
Marine Sponge-Derived Indole Derivatives
Research into marine sponges has led to the identification of new indole derivatives, including those structurally related to 7-ethyl-1H-indole-3-carboxylic acid. For example, compounds isolated from the marine sponge Ircinia sp. have been studied for their unique structures, which are valuable for understanding natural product chemistry and potential pharmacological applications (Abdjul et al., 2015).
Synthetic Applications and Transformations
Several studies have focused on the synthesis and transformation of indole derivatives, demonstrating their utility as intermediates in organic synthesis. For instance, a facile synthesis of formyl-1H-indole-2-carboxylates showcases the versatility of these compounds in chemical synthesis (Pete, Szöllösy, & Szokol, 2006). Another example is the oligomerization of indole derivatives with thiols, indicating their reactivity and potential for creating complex molecules (Mutulis et al., 2008).
Novel Compounds and Catalysis
The development of novel indole-based compounds for catalysis has also been a focus of research. For example, copolymers based on indole-6-carboxylic acid and 3,4-ethylenedioxythiophene have been investigated for their potential as catalyst support materials for methanol oxidation, highlighting the applicability of indole derivatives in energy conversion technologies (Wu et al., 2015).
Pharmaceutical Research and Antiviral Activity
Indole derivatives have been synthesized and evaluated for their antiviral activities, showcasing the therapeutic potential of these compounds. For instance, studies on substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters have explored their efficacy against various viruses, although findings indicated a lack of significant activity against certain strains (Ivashchenko et al., 2014).
properties
IUPAC Name |
7-ethyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWREQDWBJODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651379 | |
Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-1H-indole-3-carboxylic acid | |
CAS RN |
948581-62-2 | |
Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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